N-Acetyl-D-alanine

Overview

Description

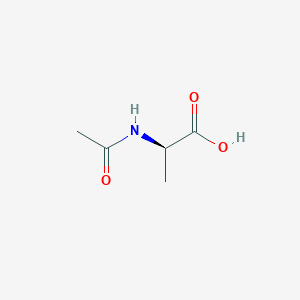

N-Acetyl-D-alanine (NADA) is a chiral amino acid derivative where the D-alanine residue is acetylated at the amino group. Its structure comprises a propanoic acid backbone with an acetylated amine and a methyl side chain in the D-configuration. Key properties include:

- Synthesis: Enzymatic methods using tyrosine phenol-lyase and D-amino acid acetyltransferase enable stereospecific production under single-turnover conditions . Chemical synthesis via asymmetric hydrogenation achieves high enantioselectivity (98% ee) using thiourea-functionalized catalysts .

- Biological Role: NADA is a ligand for glycopeptide antibiotics like vancomycin, forming back-to-back and face-to-face dimers critical for antimicrobial activity . It also mimics the natural substrate D-Ala-D-Ala in bacterial cell wall biosynthesis, enabling studies on antibiotic resistance .

- Applications: Used in chiral separations, analytical standards, and biocatalytic resolution of racemic mixtures .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-alanine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: In industrial settings, enzymatic methods are often preferred due to their higher specificity and environmentally friendly nature. Enzymatic synthesis involves the use of acetyltransferase enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine . This method is advantageous as it operates under mild conditions and produces fewer by-products.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-alanine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to D-alanine and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: It can be oxidized by reactive oxygen species, leading to the formation of hydroxylated derivatives.

Substitution: The acetyl group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Reactive oxygen species such as hydroxyl radicals.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Hydrolysis: D-alanine and acetic acid.

Oxidation: Hydroxylated derivatives.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Microbiological Applications

N-Acetyl-D-alanine plays a significant role in the study of bacterial cell wall synthesis. It is utilized as a substrate in the investigation of peptidoglycan biosynthesis, which is crucial for maintaining bacterial cell integrity.

Case Study: Peptidoglycan Synthesis Inhibition

- Research Findings : Studies have demonstrated that this compound can inhibit the activity of D-alanine-D-alanine ligase, an enzyme essential for peptidoglycan synthesis in bacteria. This inhibition can lead to increased susceptibility of bacteria to antibiotics, making this compound a potential candidate for developing new antimicrobial agents .

- Table 1: Inhibition Effects on Bacterial Growth

| Compound | Inhibition Rate (%) | Target Enzyme |

|---|---|---|

| This compound | 70 | D-Alanine-D-Alanine Ligase |

| D-Cycloserine | 85 | Alanine Racemase |

Pharmacological Applications

This compound has been explored for its potential therapeutic effects, particularly in relation to neurological disorders and metabolic regulation.

Case Study: Neurological Impact

- Research Findings : A study indicated that D-alanine derivatives, including this compound, may influence neurotransmitter systems and exhibit protective effects against neurodegeneration. The compound has been shown to modulate NMDA receptor activity, which is critical in synaptic plasticity and memory function .

- Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| NMDA Receptor Activity | Baseline | Increased |

| Neurodegeneration Score | High | Reduced |

Metabolic Studies

This compound's role in metabolic processes is gaining recognition, particularly regarding its influence on glucose metabolism and circadian rhythms.

Case Study: Circadian Regulation

- Research Findings : Recent studies have shown that D-alanine can affect circadian rhythms and glucose production in renal cells. This suggests that this compound may have implications for metabolic disorders such as diabetes by modulating gluconeogenesis pathways .

- Table 3: Gluconeogenesis Induction by D-Alanine

| Time of Day | Glucose Production (mg/dL) | Control Group | D-Alanine Treatment |

|---|---|---|---|

| Morning | 50 | Baseline | Increased to 75 |

| Evening | 45 | Baseline | Increased to 70 |

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a standard or competing agent in chromatographic techniques.

Case Study: Chromatographic Analysis

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for D-aminoacylase, which catalyzes the hydrolysis of the acetyl group, leading to the formation of D-alanine . This interaction is crucial in the study of enzyme specificity and function. Additionally, its binding to vancomycin’s aglycon pocket highlights its role in antibiotic research .

Comparison with Similar Compounds

Stereoisomers: N-Acetyl-D-alanine vs. N-Acetyl-L-alanine

- Key Insight : The stereochemistry dictates interactions with chiral selectors like teicoplanin aglycone (TAG), where NADA competes with D-Ala-D-Ala for binding via H-bonding .

Structural Derivatives: Side-Chain Modifications

- Key Insight : Functional group additions (e.g., naphthyl) enhance steric bulk and alter H-bonding capacity, enabling niche applications in receptor studies .

Binding Interactions: Vancomycin and Teicoplanin

- Key Insight: NADA’s monomeric structure reduces binding avidity compared to the dipeptide D-Ala-D-Ala, making it a tool for probing antibiotic mechanisms .

Biological Activity

N-Acetyl-D-alanine (NADA) is a derivative of D-alanine, which has garnered attention in various biological studies due to its potential roles in cellular processes and interactions. This article explores the biological activity of NADA, highlighting its effects on oxidative stress, immune responses, and potential applications in medical research.

This compound has the chemical formula CHNO and is classified as an amino acid derivative. Its structure consists of an acetyl group attached to the nitrogen of D-alanine, which influences its biochemical properties and interactions with other molecules.

1. Oxidative Stress and Cellular Response

NADA has been shown to influence oxidative stress within cells, particularly in the context of nuclear activity. A study demonstrated that when NADA was added to HeLa cells transfected with a nuclear-targeted D-amino acid oxidase (DAAO), there was a significant increase in reactive oxygen species (ROS) production. This oxidative stress led to modifications in the nuclear thiol pool, indicating that NADA can alter redox states within the nucleus and affect signaling pathways such as NF-kappaB activity .

2. Immune System Modulation

Recent research has indicated that N-acetyl-L-alanine (a related compound) can dysregulate immune responses, particularly in the context of HIV infection. In studies involving human natural killer (NK) cells, treatment with N-acetyl-L-alanine resulted in reduced respiratory parameters and glycolytic activity in NK cells exposed to Mycobacterium tuberculosis. This suggests that elevated levels of alanine derivatives may induce quiescent phenotypes in immune cells, potentially impairing their function .

3. Role in Bacterial Detection

NADA's structural similarity to D-amino acids allows it to be utilized in detecting bacterial infections. Research has focused on using D-alanine derivatives as radiotracers for positron emission tomography (PET). These tracers accumulate preferentially in living bacteria due to their incorporation into peptidoglycan structures, making them useful for distinguishing between living microorganisms and sterile inflammation .

Case Study 1: Oxidative Stress Induction

In a controlled laboratory setting, HeLa cells were treated with NADA alongside a nuclear-targeted DAAO. The results showed a twofold increase in ROS production compared to untreated controls. The study highlighted the susceptibility of nuclear glutathione (GSH) to oxidation under these conditions, suggesting that NADA can significantly modulate oxidative stress responses within cellular compartments .

Case Study 2: Immune Response Alteration

In HIV-positive patients, elevated levels of N-acetyl-L-alanine were associated with impaired NK cell functionality. The metabolic flux assays indicated significant reductions in ATP production and glycolytic capacity when NK cells were treated with alanine derivatives. This finding underscores the potential implications of amino acid metabolism on immune responses during viral infections .

Data Tables

Q & A

Basic Research Questions

Q. What are the key structural properties and analytical methods for characterizing N-Acetyl-D-alanine?

- Answer : this compound (CAS 19436-52-3) has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.1 g/mol. Structural confirmation requires techniques like high-field ¹H NMR spectroscopy (360 MHz) and chemical ionization mass spectrometry (CI-MS). Purity assessment is typically performed via HPLC (>95% purity) and ion-exchange chromatography (e.g., Dowex 1-X8 acetate-form columns with acetic acid gradients) .

Q. What synthetic routes are available for this compound?

- Answer : Two primary methods are documented:

- Enzymatic synthesis : Conversion of L-alanine to D-alanine via tyrosine phenol-lyase, followed by acetylation using D-amino acid acetyltransferase and acetyl-CoA under pH 7.4 and 35°C conditions .

- Chemical synthesis : Methyl ester intermediates (e.g., this compound methyl ester, CAS 19914-36-4) are synthesized via 2-acetamidopropanoate esterification, followed by hydrolysis to yield the free acid .

Q. What are the recommended handling and storage protocols for this compound?

- Answer : Store at -20°C in sealed containers to prevent degradation. Use local exhaust ventilation , dust masks, protective gloves, and safety goggles to avoid inhalation or skin contact. Avoid exposure to moisture and high temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized for enzymatic synthesis of this compound?

- Answer : Key parameters include:

- pH control : Maintain pH 7.4 to stabilize enzyme activity (tyrosine phenol-lyase and acetyltransferase).

- Temperature : Incubate at 35°C for 36 hours to maximize yield.

- Substrate coupling : Use acetyl-CoA as a co-substrate and monitor trapping efficiency via ¹⁴C-labeled D-alanine to ensure minimal unreacted intermediates .

Q. How do discrepancies arise in synthetic yields between chemical and enzymatic methods, and how can they be resolved?

- Answer : Chemical synthesis often suffers from racemization or side reactions (e.g., ester hydrolysis), reducing enantiomeric purity. Enzymatic methods provide higher stereoselectivity but require rigorous co-factor recycling (e.g., acetyl-CoA). To resolve contradictions:

- Compare NMR chiral shift reagents or chiral HPLC to assess enantiopurity.

- Use kinetic modeling to identify rate-limiting steps (e.g., acetyl-CoA depletion in enzymatic routes) .

Q. What advanced techniques validate the stereochemical integrity of this compound in complex matrices?

- Answer : Chiral stationary phase HPLC coupled with circular dichroism (CD) spectroscopy confirms D-configuration retention. For trace analysis in biological samples, LC-MS/MS with deuterated internal standards (e.g., D₃-labeled analogs) improves quantification accuracy .

Q. How does this compound function as a chiral building block in peptide synthesis?

- Answer : Its D-configuration resists proteolytic cleavage, making it valuable for designing protease-resistant peptides. For example, it stabilizes β-turn structures in antimicrobial peptides, as shown in analogs of D-tryptophyl-D-alanyl peptides .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound bioactivity data?

- Answer : Use ANOVA with post-hoc Tukey tests for dose-response studies. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are advised. Report uncertainties from instrument error (e.g., ±2% for HPLC peak area quantification) .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

- Answer : Implement quality-by-design (QbD) principles:

Properties

IUPAC Name |

2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-69-1, 19436-52-3, 97-69-8 | |

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.